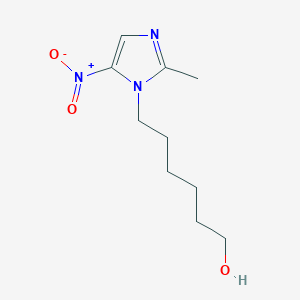

6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol

CAS No.:

Cat. No.: VC20309506

Molecular Formula: C10H17N3O3

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17N3O3 |

|---|---|

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | 6-(2-methyl-5-nitroimidazol-1-yl)hexan-1-ol |

| Standard InChI | InChI=1S/C10H17N3O3/c1-9-11-8-10(13(15)16)12(9)6-4-2-3-5-7-14/h8,14H,2-7H2,1H3 |

| Standard InChI Key | JWVXFSSCLKEMRP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(N1CCCCCCO)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol consists of a 2-methyl-5-nitroimidazole ring linked via a six-carbon chain to a terminal hydroxyl group. The IUPAC name, 6-(2-methyl-5-nitroimidazol-1-yl)hexan-1-ol, reflects its substitution pattern. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇N₃O₃ |

| Molecular Weight | 227.26 g/mol |

| Canonical SMILES | CC1=NC=C(N1CCCCCCO)N+[O-] |

| InChI Key | JWVXFSSCLKEMRP-UHFFFAOYSA-N |

| PubChem CID | 45097981 |

The nitro group at position 5 of the imidazole ring enhances electrophilicity, facilitating interactions with biological targets, while the hexanol chain may improve solubility and membrane permeability .

Synthetic Pathways and Modifications

Hypothesized Synthesis Routes

While no documented synthesis of 6-(2-Methyl-5-nitro-1H-imidazol-1-yl)hexan-1-ol exists, its structure suggests derivatization from metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole). A plausible route involves:

-

Alkylation of Metronidazole: Reacting metronidazole with 1,6-dibromohexane under basic conditions to substitute the hydroxyl group with a hexyl chain.

-

Hydroxylation: Hydrolysis of the terminal bromide to yield the alcohol .

This approach mirrors methods used to synthesize analogs like 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)pyrrolidine-2,5-dione, where Mitsunobu or nucleophilic substitution reactions link imidazole cores to functionalized side chains .

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution occurs exclusively at the imidazole N1 position requires careful control of reaction conditions .

-

Purification: The polar hydroxyl group and nonpolar hexyl chain may complicate chromatographic separation.

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

-

Nitro Group: Essential for prodrug activation; removal abolishes activity .

-

Alkyl Chain Length: Longer chains (e.g., hexyl) may improve lipid solubility and tissue penetration compared to shorter analogs.

-

Hydroxyl Terminus: Could facilitate hydrogen bonding with target enzymes or improve pharmacokinetics via glucuronidation .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

-

logP: Estimated at 0.9 (Predicted via PubChem), indicating moderate hydrophilicity.

-

Aqueous Solubility: The hydroxyl group enhances solubility, potentially exceeding 10 mg/mL in water.

Metabolic Pathways

Hypothetical metabolism involves:

-

Oxidation: Hepatic CYP450-mediated oxidation of the hexanol chain to carboxylic acids.

-

Nitroreduction: Anaerobic microbiota may reduce the nitro group to cytotoxic amines .

Applications and Future Directions

Antimicrobial Drug Development

This compound’s hybrid structure positions it as a candidate for treating infections caused by Helicobacter pylori or Clostridium difficile, where metronidazole resistance is emerging .

Targeted Delivery Systems

Conjugation with nanoparticles or liposomes could leverage the hexanol chain’s amphiphilicity for site-specific delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume